molecular formula C20H16O6 B1589582 2(5H)-Furanone, 3,4-bis(1,3-benzodioxol-5-ylmethyl)- CAS No. 137809-97-3

2(5H)-Furanone, 3,4-bis(1,3-benzodioxol-5-ylmethyl)-

Cat. No. B1589582
CAS RN: 137809-97-3
M. Wt: 352.3 g/mol
InChI Key: DQUXXEYAJDQQTP-UHFFFAOYSA-N
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Description

2(5H)-Furanone, 3,4-bis(1,3-benzodioxol-5-ylmethyl)- (2(5H)-Furanone) is an organic compound classified as a furanone. Furanones are a type of heterocyclic compound containing a five-membered ring with two oxygen atoms and three carbon atoms. 2(5H)-Furanone has been extensively studied due to its unique properties and potential applications in fields such as biochemistry, pharmacology, and material science.

Scientific Research Applications

Cytotoxicity

Hinokinin has been studied for its cytotoxic effects, particularly on cancer cells. It significantly reduced the viability of HuH-7 liver cancer cells and induced apoptosis, which is the process of programmed cell death crucial for stopping cancer cells from proliferating .

Anti-inflammatory Activity

This lignan also exhibits anti-inflammatory properties. It has been investigated for its potential to reduce inflammation, which is a common underlying factor in various chronic diseases .

Antimicrobial Activity

Hinokinin has shown notable antimicrobial activities. It’s been tested against a range of microbial pathogens, suggesting its use as a natural antimicrobial agent .

Anti-trypanosomal Activity

One of the most interesting applications of hinokinin is its anti-trypanosomal activity. Trypanosomiasis is a disease caused by parasitic protozoans, and hinokinin could be a valuable compound in treating this condition .

Apoptosis Induction

Apart from its general cytotoxicity, hinokinin specifically induces apoptosis in cancer cells, which could make it a valuable agent in cancer therapy .

Toxicity Testing

Using the brine shrimp lethality test (BST), hinokinin was found to be highly toxic, which helps in determining safe dosage levels for its use in various treatments .

Mesoporous Silica Functionalization

Hinokinin has been incorporated into mesoporous silica obtained by the sol–gel process. This application suggests its use in antimicrobial agents, biological markers, odontology, and other fields .

MDPI - Hinokinin, an Emerging Bioactive Lignan Springer - (−)-Hinokinin antimicrobial agents into functionalized mesoporous Springer - (−)-Hinokinin antimicrobial agents into functionalized (PDF)

properties

IUPAC Name

3,4-bis(1,3-benzodioxol-5-ylmethyl)-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O6/c21-20-15(6-13-2-4-17-19(8-13)26-11-24-17)14(9-22-20)5-12-1-3-16-18(7-12)25-10-23-16/h1-4,7-8H,5-6,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQUXXEYAJDQQTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(C(=O)O1)CC2=CC3=C(C=C2)OCO3)CC4=CC5=C(C=C4)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60474420
Record name 2(5H)-Furanone, 3,4-bis(1,3-benzodioxol-5-ylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60474420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2(5H)-Furanone, 3,4-bis(1,3-benzodioxol-5-ylmethyl)-

CAS RN

137809-97-3
Record name 2(5H)-Furanone, 3,4-bis(1,3-benzodioxol-5-ylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60474420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2(5H)-Furanone, 3,4-bis(1,3-benzodioxol-5-ylmethyl)-
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